
N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O It is characterized by the presence of a pyridine ring attached to a cyclohexene ring through a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide can be achieved through several methods. One common approach involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique allows for the good-to-high yielding synthesis of N-pyridin-2-yl carbamates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Pyridin-2-yl)cyclohex-1-ene-1-carboxamide include:
- N-(Pyridin-2-yl)benzamide
- N-(Pyridin-2-yl)acetamide
- N-(Pyridin-2-yl)propionamide
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a pyridine ring and a cyclohexene ring through a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
55661-54-6 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-pyridin-2-ylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h4-6,8-9H,1-3,7H2,(H,13,14,15) |
InChI-Schlüssel |
MFWGQFYMSZOWBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


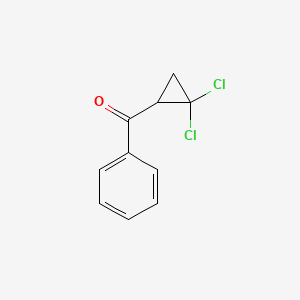

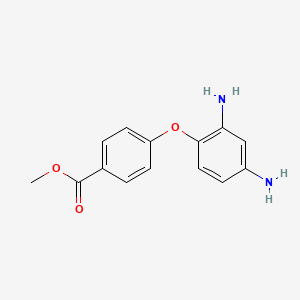



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

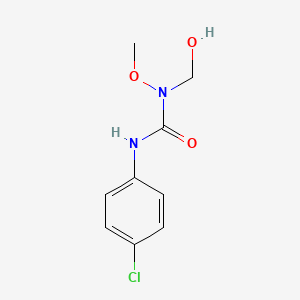
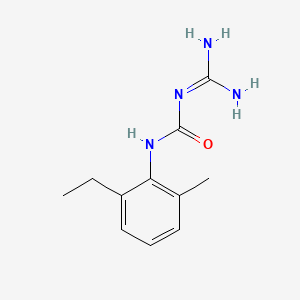
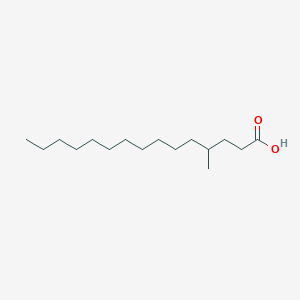
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
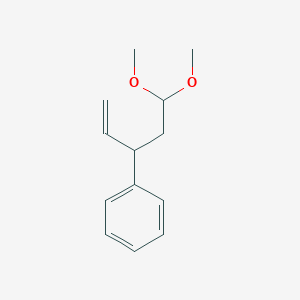
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
